Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate
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Overview
Description
Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate is a complex organic compound known for its vibrant color properties. This compound is often used in various industrial applications, particularly in the dye and pigment industries due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often purified through crystallization or chromatography techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate undergoes various chemical reactions, including:
Oxidation: This reaction can alter the electronic properties of the compound, affecting its color.
Reduction: Reduction reactions can break down the azo linkage, leading to the formation of amines.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction typically yields aromatic amines.
Scientific Research Applications
Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate involves its interaction with various molecular targets. The azo linkage in the compound can undergo reversible changes in response to environmental conditions, leading to color changes. This property is exploited in pH indicators and other analytical applications. The compound’s sulfonate groups enhance its solubility in water, making it suitable for various aqueous applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium 3-hydroxy-4-[(E)-(2-hydroxy-6-sulfo-3-sulfonato-1-naphthyl)diazenyl]-1-naphthalenesulfonate
- 3-Hydroxy-4-(2-hydroxy-4-sulfo-1-naphthylazo)-2-naphthalenecarboxylic acid
Uniqueness
Compared to similar compounds, Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate stands out due to its unique combination of functional groups, which impart specific color properties and solubility characteristics. Its stability under various conditions also makes it a preferred choice in industrial applications.
Properties
Molecular Formula |
C25H20N4Na2O9S3 |
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Molecular Weight |
662.6 g/mol |
IUPAC Name |
disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate |
InChI |
InChI=1S/C25H22N4O9S3.2Na/c1-13-8-10-18-22(23(13)41(35,36)37)39-25(27-18)15-9-11-17(20(12-15)40(32,33)34)28-29-21(14(2)30)24(31)26-16-6-4-5-7-19(16)38-3;;/h4-12,30H,1-3H3,(H,26,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
VHKQQPDOJAIOKS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)N=NC(=C(C)O)C(=O)NC4=CC=CC=C4OC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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